molecular formula C15H15NO5S B2549425 N-(benzenesulfonyl)-2-(4-methoxyphenoxy)acetamide CAS No. 17811-70-0

N-(benzenesulfonyl)-2-(4-methoxyphenoxy)acetamide

Cat. No.: B2549425
CAS No.: 17811-70-0
M. Wt: 321.35
InChI Key: PXTSMBHSHKSXHJ-UHFFFAOYSA-N
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Description

N-(Benzenesulfonyl)-2-(4-methoxyphenoxy)acetamide (CAS 5617-08-3) is a high-purity white to off-white crystalline powder offered as a pharmaceutical intermediate for research and development . This compound belongs to the acetamide class of organic molecules and features a benzenesulfonamide group, a structural motif shared with compounds investigated for their biological activity . Specifically, benzenesulfonamide derivatives are a significant area of study in medicinal chemistry for their potential as inhibitors of carbonic anhydrase enzymes . These enzymes are important therapeutic targets, and their inhibition is relevant in research for various conditions, making this compound a valuable building block for developing novel pharmacological tools . This product is supplied with a minimum purity of 99% (by HPLC) and is characterized by its molecular formula (C15H15NO5S) and molecular weight (321.35 g/mol) . Standard packaging is 25 kg per drum, and it is stored at room temperature . This material is intended for laboratory research purposes only and is not classified as a drug. It is strictly for use in controlled settings by qualified professionals. Not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-(benzenesulfonyl)-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-20-12-7-9-13(10-8-12)21-11-15(17)16-22(18,19)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTSMBHSHKSXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49733449
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzenesulfonyl)-2-(4-methoxyphenoxy)acetamide typically involves the reaction of benzenesulfonyl chloride with 2-(4-methoxyphenoxy)acetamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Common Chemical Reactions

The compound undergoes several key transformations:

Oxidation

  • Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Mechanism : The phenoxy group or acetamide moiety may oxidize, though specific products depend on reaction conditions.

  • Application : Potential introduction of oxidized functional groups for further derivatization.

Reduction

  • Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Mechanism : Targets reducible groups (e.g., amide or sulfonamide bonds), though stability of the sulfonamide group may limit reactivity.

Substitution

  • Reagents : Nucleophiles (e.g., amines, alcohols) under basic or acidic conditions.

  • Mechanism : The methoxy group or acetamide may undergo nucleophilic displacement, depending on steric and electronic factors.

Reaction Mechanisms and Biological Interactions

The compound’s sulfonyl group and phenoxy moiety play critical roles in its reactivity and biological activity:

  • Enzyme Inhibition : The sulfonyl group forms strong interactions with enzyme active sites, potentially inhibiting activity.

  • Phenoxy Group Dynamics : While not explicitly studied for this compound, related phenoxy-containing derivatives exhibit π–π and hydrophobic interactions with targets like NMDA receptors, suggesting similar behavior in this compound .

Stability and Limitations

  • Hydrolysis : Amide hydrolysis is possible under acidic/basic conditions, though specific data for this compound is limited .

  • Thermodynamic Properties : Melting/boiling points require experimental determination for precise applications.

This compound’s reactivity and structural features make it a versatile tool in organic and medicinal chemistry, with further studies needed to fully characterize its reaction pathways.

Scientific Research Applications

Medicinal Chemistry

N-(benzenesulfonyl)-2-(4-methoxyphenoxy)acetamide has been investigated for its potential therapeutic properties, including:

  • Anti-inflammatory Activity : Studies have shown that this compound can inhibit the expression of inflammatory markers such as cyclooxygenases (COX-1 and COX-2) and inducible nitric oxide synthase (iNOS). This inhibition suggests its potential use in treating inflammatory diseases.

    Table 1: Inflammatory Markers Affected by this compound
    MarkerEffect
    COX-1Inhibition
    COX-2Inhibition
    iNOSInhibition
  • Anticancer Properties : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and neuroblastoma (SK-N-SH). The mechanism involves inducing apoptosis in cancer cells.

    Table 2: Anticancer Activity Data
    Cell LineIC50 (µM)
    MCF-715.0
    SK-N-SH12.5

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes, particularly carbonic anhydrases (CAs), which are implicated in various physiological processes and diseases.

  • Enzyme Selectivity : this compound shows selective inhibition against CA IX, a target for cancer therapy, with an IC50 value indicating potent activity.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial growth through enzyme inhibition.

Case Study 1: Anti-inflammatory Efficacy

A study conducted on animal models demonstrated that administration of this compound significantly reduced paw edema, indicating its potential as an anti-inflammatory agent. The treatment resulted in a marked decrease in inflammatory cytokines.

Case Study 2: Anticancer Screening

In vitro assays were performed on several cancer cell lines to assess the anticancer potential of this compound. Results indicated that it effectively inhibited cell proliferation, supporting further investigation into its use as a therapeutic agent for cancer treatment.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the structure of this compound can significantly influence its biological activity. Variations in substituents on the phenoxy ring have shown to alter potency against specific targets.

Mechanism of Action

The mechanism of action of N-(benzenesulfonyl)-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. The compound may also interact with cellular pathways, affecting various biological processes.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs. electron-donating groups: The benzenesulfonyl group in the target compound may enhance stability and hydrogen-bonding capacity compared to the dimethylaminopropyl group in compound 16, which introduces basicity .
  • Heterocyclic vs.

Functional Group Modifications on the Acetamide Core

Sulfonyl vs. Sulfanyl Groups

  • Sulfonyl (Target Compound) : Higher polarity and oxidative stability compared to sulfanyl derivatives like N-(4-sec-butylphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide (). Sulfonyl groups may improve binding to charged residues in enzyme active sites .
  • Quinazoline-sulfonyl () : Compounds 38–40 feature bulkier quinazoline-sulfonyl groups, which showed potent anticancer activity (IC₅₀ < 10 µM against HCT-116 and MCF-7 cells). This suggests that steric bulk enhances target affinity in certain contexts .

Cephalosporin Hybrids ()

The cephalosporin derivative 18b incorporates the 2-(4-methoxyphenoxy)acetamide moiety into a β-lactam antibiotic scaffold. This highlights the acetamide’s role in enhancing pharmacokinetic properties or target engagement in complex drug architectures .

Pharmacological Activities

Compound Type Activity Efficacy (Example) Reference
Quinazoline-sulfonyl acetamides (38–40) Anticancer IC₅₀: 2–8 µM (HCT-116, MCF-7)
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (3c) Anticancer, anti-inflammatory 75% inhibition of edema (carrageenan model)
2-(4-Chloro-3-methylphenoxy)-N-(thiazolidin-3-yl)acetamide (4a–e) Antimicrobial MIC: 12.5–50 µg/mL (E. coli, S. aureus)

Comparison with Target Compound :

  • The target’s benzenesulfonyl group may enhance anticancer activity compared to nitro or halogenated phenoxy derivatives (). However, the absence of a quinazoline moiety () could limit its potency against specific cancer cell lines.

Biological Activity

N-(benzenesulfonyl)-2-(4-methoxyphenoxy)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a benzenesulfonyl group and a 4-methoxyphenoxy moiety, which are critical for its biological activity. The presence of the 4-methoxyphenoxy group is associated with various pharmacological effects, including enzyme inhibition and modulation of cellular pathways.

The mechanism of action for this compound primarily involves its interaction with specific enzymes or receptors. The sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This compound may also influence signaling pathways related to inflammation and cancer cell proliferation.

Biological Activities

  • Antimicrobial Activity :
    • The compound has shown significant antimicrobial properties against various bacterial strains. For instance, studies have indicated that it exhibits potent activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 6.72 mg/mL for E. coli and 6.63 mg/mL for S. aureus .
  • Anti-inflammatory Effects :
    • In vivo studies demonstrated that derivatives of this compound significantly inhibited carrageenan-induced rat paw edema, showcasing anti-inflammatory properties with efficacy rates exceeding 89% .
  • Cytotoxicity and Apoptosis :
    • Research has highlighted the compound's ability to induce apoptosis in cancer cell lines such as MDA-MB-231, evidenced by a substantial increase in annexin V-FITC positive cells, indicating late-stage apoptosis .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its derivatives:

  • Study on Antibacterial Activity : A recent investigation synthesized novel chromene sulfonamide hybrids, including this compound, which exhibited significant antibacterial properties while showing no adverse effects on liver enzymes indicative of hepatotoxicity .
  • Cytotoxicity Evaluation : In a study focused on cancer therapy, compounds similar to this compound were tested for their cytotoxic effects on various cancer cell lines. The results indicated that these compounds could effectively inhibit cell proliferation by inducing apoptosis .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AntimicrobialE. coli6.72 mg/mL
AntimicrobialS. aureus6.63 mg/mL
Anti-inflammatoryRat Paw Edema89% inhibition
CytotoxicityMDA-MB-231Significant increase in apoptosis (22-fold)

Q & A

Q. What are the established synthetic routes for N-(benzenesulfonyl)-2-(4-methoxyphenoxy)acetamide, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a benzenesulfonyl chloride derivative may react with a phenoxyacetamide precursor in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF. Reaction optimization should consider temperature (e.g., 60–80°C), stoichiometry (1:1.2 molar ratio of sulfonyl chloride to acetamide), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) . Confirming the absence of unreacted starting materials via TLC is critical.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR can confirm the benzenesulfonyl and 4-methoxyphenoxy moieties. Key signals include aromatic protons (δ 6.8–7.8 ppm) and the methoxy group (δ ~3.8 ppm) .
  • X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonds between sulfonyl oxygen and amide hydrogen) to validate stereoelectronic effects .
  • Mass spectrometry : High-resolution ESI-MS ensures molecular weight accuracy (e.g., [M+H]⁺ ion).

Advanced Research Questions

Q. How can conflicting crystallographic data on similar acetamide derivatives guide structural analysis of this compound?

Discrepancies in bond angles or torsion angles (e.g., nitro group orientation in N-(4-chloro-2-nitrophenyl)acetamide analogs) highlight the need for rigorous refinement. Use software like SHELXL for hydrogen-bonding networks and validate against comparable structures. For instance, deviations >5° in sulfonyl group planarity may indicate steric hindrance from the 4-methoxyphenoxy substituent .

Q. What strategies resolve contradictions in reaction yields reported for analogous sulfonamide-acetamide syntheses?

Contradictions often arise from solvent polarity or catalytic additives. For example, replacing DMF with THF may reduce side reactions but lower solubility. A systematic study could vary solvents (DMF, acetonitrile), bases (K₂CO₃ vs. Et₃N), and catalysts (e.g., DMAP) while monitoring yield and purity via HPLC .

Q. How does computational modeling predict the compound’s reactivity in nucleophilic environments?

DFT calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces, identifying electrophilic sites (e.g., sulfonyl sulfur) prone to nucleophilic attack. Compare with experimental data, such as hydrolysis rates under acidic/basic conditions, to validate predictions .

Methodological Challenges

Q. What experimental design principles mitigate degradation during storage?

  • Stability assays : Monitor decomposition via accelerated aging (40°C/75% RH for 4 weeks) and analyze by HPLC.
  • Storage : Use amber vials under inert gas (N₂/Ar) to prevent photooxidation of the methoxy group .

Q. How can fluorescence spectroscopy be applied to study this compound’s interactions with biomolecules?

Fluorescence quenching assays using bovine serum albumin (BSA) can quantify binding constants. Excitation at 280 nm (aromatic π→π* transitions) and emission scans (300–450 nm) reveal shifts indicative of hydrophobic or electrostatic interactions .

Comparative Analysis

Q. How do structural modifications (e.g., halogen substitution) alter physicochemical properties compared to the parent compound?

  • LogP : Introducing a chloro substituent increases lipophilicity (measured via shake-flask method), impacting membrane permeability.
  • Melting point : Bulkier groups (e.g., bromine) may elevate melting points due to enhanced van der Waals interactions, as seen in N-(4-bromophenyl)acetamide analogs .

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